molecular formula C16H21N7S2 B11611593 [4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl 4-methylpiperazine-1-carbodithioate

[4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl 4-methylpiperazine-1-carbodithioate

Cat. No.: B11611593
M. Wt: 375.5 g/mol
InChI Key: VQZUBKWLCSEACV-UHFFFAOYSA-N
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Description

[4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl 4-methylpiperazine-1-carbodithioate is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring, a phenylamino group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl 4-methylpiperazine-1-carbodithioate typically involves the condensation of cyanuric chloride with aniline, followed by further reactions to introduce the piperazine and carbodithioate groups . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

[4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl 4-methylpiperazine-1-carbodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties .

Biology

Biologically, [4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl 4-methylpiperazine-1-carbodithioate has shown potential as an antimicrobial and antimalarial agent. Its ability to interact with biological targets makes it a candidate for drug development .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications, including its use as an anticancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer progression is of particular interest .

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of [4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl 4-methylpiperazine-1-carbodithioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl 4-methylpiperazine-1-carbodithioate lies in its combination of a triazine ring with a piperazine moiety and a carbodithioate group. This structure imparts distinct chemical and biological properties, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C16H21N7S2

Molecular Weight

375.5 g/mol

IUPAC Name

(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl 4-methylpiperazine-1-carbodithioate

InChI

InChI=1S/C16H21N7S2/c1-22-7-9-23(10-8-22)16(24)25-11-13-19-14(17)21-15(20-13)18-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H3,17,18,19,20,21)

InChI Key

VQZUBKWLCSEACV-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=S)SCC2=NC(=NC(=N2)NC3=CC=CC=C3)N

Origin of Product

United States

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